N-Acetyl-L-alanine

Catalog No.
S1767971
CAS No.
97-69-8
M.F
C5H9NO3
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-alanine

CAS Number

97-69-8

Product Name

N-Acetyl-L-alanine

IUPAC Name

2-acetamidopropanoic acid

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)

InChI Key

KTHDTJVBEPMMGL-UHFFFAOYSA-N

SMILES

CC(C(=O)O)NC(=O)C

Synonyms

N-Acetyl-L-alanine;97-69-8;Ac-Ala-OH;acetyl-l-alanine;Acetylalanine;N-ACETYLALANINE;(2S)-2-acetamidopropanoicacid;L-N-Acetylalanine;Alanine,N-acetyl-;(S)-N-Acetylalanine;N-Acetyl-(S)-alanine;(S)-(-)-N-Acetylalanine;(S)-2-Acetylamino-propionicacid;KTHDTJVBEPMMGL-VKHMYHEASA-N;Sudismase;Alanine,N-acetyl-,L-;Sudismase[INN];AmbotzAAA1911;PubChem12857;AC1L3EYN;AC1Q5JQQ;N-Acetyl-L-alpha-alanine;CH3CONHCH(CH3)COOH;UNII-26C4VY6Z0M;UNII-OZ9YA0932I

Canonical SMILES

CC(C(=O)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C

N-Acetyl-L-alanine as a Metabolite:

N-Acetyl-L-alanine (NAA) is a naturally occurring molecule found in various organisms, including humans, yeast (Saccharomyces cerevisiae), and bacteria (Escherichia coli) []. It is a modified form of the amino acid L-alanine, where an acetyl group is attached to the nitrogen atom at its N-terminus []. NAA is a product of protein degradation by specific enzymes called N-acetyltransferases []. Interestingly, around 85% of human and 68% of yeast proteins undergo this N-terminal acetylation process, highlighting its widespread importance [].

Potential Role in Health and Disease:

While the specific biological functions of NAA remain under investigation, its presence in various organisms suggests potential roles in health and disease.

  • Uremic Toxin: Studies suggest NAA might act as a uremic toxin [, ]. Uremic toxins are waste products generated by the body and normally cleared by the kidneys. However, in individuals with compromised kidney function, these toxins can accumulate and contribute to various health problems, including kidney damage, cardiovascular disease, and neurological deficits [].

Research Applications:

NAA, due to its unique chemical properties and potential role in health, is being explored in various scientific research fields:

  • Understanding Protein Function: NAA can serve as a marker for protein N-terminal acetylation, a process crucial for protein stability and function []. Studying NAA levels in cells or tissues can help researchers understand protein dynamics and their potential involvement in disease development.
  • Developing Diagnostic Tools: NAA might hold potential as a biomarker for certain diseases associated with altered protein acetylation patterns. Further research is needed to validate its use in clinical settings.
  • Exploring Therapeutic Applications: The potential role of NAA in various diseases necessitates further investigation to determine its potential as a therapeutic target or a component of therapeutic strategies.

N-Acetyl-L-alanine is an organic compound classified as an N-acyl-alpha amino acid. It is derived from L-alanine, where one hydrogen atom attached to the nitrogen atom is replaced by an acetyl group. This compound plays a significant role in various biological processes and is involved in the N-terminal acetylation of proteins, a common modification in eukaryotes. Approximately 85% of human proteins and 68% of yeast proteins undergo this modification, which enhances protein stability and function .

N-Acetyl-L-alanine, when present on the N-terminus of proteins, can influence their properties through several mechanisms:

  • Altered Protein-Protein Interactions: The acetyl group can sterically hinder or create new binding sites for other proteins [].
  • Regulation of Protein Function: N-acetylation can affect protein folding or activity by altering its interaction with cellular machinery.
  • Targeting for Degradation: N-terminal acetylation can be a signal for protein degradation by specific proteases [].
, primarily involving its role as a substrate for various enzymes. One notable reaction is catalyzed by ribosomal alanine N-acetyltransferase, which transfers an acetyl group from acetyl-CoA to proteins with an N-terminal alanine. Additionally, N-acetyl-L-alanine can be hydrolyzed by N-acylpeptide hydrolases, releasing free L-alanine .

The general reaction for the formation of N-acetyl-L-alanine can be represented as follows:

L Alanine+Acetyl CoAN Acetyl L alanine+CoA\text{L Alanine}+\text{Acetyl CoA}\rightarrow \text{N Acetyl L alanine}+\text{CoA}

N-Acetyl-L-alanine exhibits various biological activities. It is involved in protein modification through N-terminal acetylation, which is crucial for protein stability and function. This modification can influence protein interactions, localization, and degradation rates . Furthermore, it may play a role in metabolic pathways involving amino acids and their derivatives.

N-Acetyl-L-alanine can be synthesized through several methods:

  • Enzymatic Synthesis: This involves the action of specific N-acetyltransferases that catalyze the transfer of the acetyl group from acetyl-CoA to L-alanine.
  • Chemical Synthesis: Chemical methods can also achieve the acetylation of L-alanine using acetic anhydride or acetyl chloride under controlled conditions .

N-Acetyl-L-alanine has several applications:

  • Biochemical Research: It serves as a model compound for studying protein modifications and enzymatic reactions.
  • Pharmaceuticals: Due to its role in protein stability, it may have potential applications in drug formulation and delivery systems.
  • Nutritional Supplements: As a nonessential amino acid derivative, it may be included in dietary supplements aimed at enhancing amino acid profiles in formulations .

Research has shown that N-acetyl-L-alanine interacts with various enzymes involved in metabolic pathways. For instance, it can act as a substrate for aminoacylase I, which hydrolyzes N-acetylated amino acids to release free amino acids . Additionally, studies have indicated potential interactions with other metabolic compounds, influencing their bioavailability and activity.

N-Acetyl-L-alanine shares structural similarities with other N-acetylated amino acids. Here are some comparable compounds:

Compound NameStructureUnique Features
N-Acetyl-L-serineC₄H₉NO₃Involved in phospholipid metabolism
N-Acetyl-L-glutamineC₆H₁₁N₃O₃Plays a role in neurotransmitter synthesis
N-Acetyl-L-glutamateC₆H₉NO₄Precursor for neurotransmitters
N-Acetyl-L-methionineC₇H₁₅NO₂SInvolved in methylation reactions
N-Acetyl-DL-alanineC₅H₉NO₃Racemic mixture of L- and D-forms

Uniqueness of N-Acetyl-L-Alanine

N-Acetyl-L-alanine is unique due to its specific involvement in the N-terminal acetylation process of proteins containing L-alanine. Its structural configuration allows it to participate effectively in enzymatic reactions that are essential for maintaining protein homeostasis and functionality within biological systems .

The discovery of N-Acetyl-L-alanine emerged from early investigations into protein modifications and amino acid metabolism during the mid-20th century. The occurrence of N-terminal acetylation of proteins in eukaryotes was first described in 1958, marking the beginning of systematic studies into acetylated amino acid derivatives. This initial discovery led to the identification of numerous N-acetylated compounds, with N-Acetyl-L-alanine being recognized as a significant metabolite in protein degradation pathways.

The compound is known by multiple nomenclature systems, reflecting its diverse applications across different scientific disciplines. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name is (2S)-2-acetamidopropanoic acid. Traditional nomenclature refers to it as N-acetylalanine, while various databases and research publications employ alternative designations including Ac-Ala-OH, acetylalanine, and 2-acetamidopropionic acid. The Chemical Abstracts Service (CAS) registry number 97-69-8 provides unambiguous identification for the L-enantiomer, distinguishing it from the D-enantiomer (CAS: 19436-52-3) and the racemic mixture.

The systematic classification places N-Acetyl-L-alanine within the broader category of N-acyl-alpha amino acids, compounds characterized by an acyl group attached to the terminal nitrogen atom of an alpha amino acid. This classification system, established through comprehensive metabolomic databases, facilitates understanding of its biochemical relationships and metabolic pathways.

Structural Classification in the N-Acetyl Amino Acid Family

N-Acetyl-L-alanine belongs to the class of organic compounds known as N-acyl-L-alpha amino acids, which are N-acylated alpha amino acids possessing the L-configuration of the alpha-carbon atom. The molecular structure exhibits the chemical formula C₅H₉NO₃ with an average molecular weight of 131.1299 Da and a monoisotopic molecular weight of 131.058243159 Da. The structural representation can be expressed through multiple chemical notation systems: the SMILES notation CC@HC(O)=O and the InChI identifier InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1.

The compound's three-dimensional structure reveals critical stereochemical features that determine its biological activity. The L-configuration at the alpha-carbon (position 2) maintains the natural stereochemistry found in proteinogenic amino acids, ensuring compatibility with biological recognition systems. The acetyl group (-COCH₃) attached to the amino nitrogen creates an amide bond, fundamentally altering the chemical properties compared to the parent amino acid L-alanine.

PropertyValueReference
Molecular FormulaC₅H₉NO₃
Molecular Weight131.1299 Da
CAS Number97-69-8
Melting Point199°C
InChI KeyKTHDTJVBEPMMGL-VKHMYHEASA-N
Stereochemistry(2S) configuration

The chemical taxonomy places N-Acetyl-L-alanine within a hierarchical classification system: Kingdom - Organic compounds; Super Class - Organic acids and derivatives; Class - Carboxylic acids and derivatives; Sub Class - Amino acids, peptides, and analogues; Direct Parent - N-acyl-L-alpha-amino acids. This systematic classification facilitates computational analysis and comparative studies with related compounds.

The acetylation modification significantly impacts the compound's physicochemical properties. The introduction of the acetyl group increases hydrophobicity compared to L-alanine, alters the charge distribution, and creates a more sterically hindered amino terminus. These structural changes have profound implications for protein-protein interactions, enzymatic recognition, and cellular membrane permeability.

Biological and Industrial Significance

N-Acetyl-L-alanine demonstrates remarkable biological significance across multiple physiological processes, serving as both a metabolic intermediate and a regulatory molecule. The compound functions as a product of ribosomal alanine N-acetyltransferase (EC 2.3.1.128), which catalyzes the transfer of acetyl groups from acetyl-CoA to proteins bearing N-terminal alanine residues. This enzymatic process represents a fundamental aspect of protein modification, with approximately 85% of human proteins and 68% of yeast proteins undergoing N-terminal acetylation.

The biological production of N-Acetyl-L-alanine occurs through two primary pathways: direct synthesis via specific N-acetyltransferases and proteolytic degradation of N-acetylated proteins by specialized hydrolases. The enzyme phenylalanine N-acetyltransferase (EC 2.3.1.53) can generate this molecule from acetyl-CoA and alanine, while N-acylpeptide hydrolases release N-acetylated amino acids from peptides generated during protein degradation.

Clinical significance emerges through the compound's role as a biomarker for aminoacylase I deficiency, a rare genetic disorder affecting protein metabolism. Individuals with this condition exhibit elevated urinary excretion of N-acetylated amino acids, including N-Acetyl-L-alanine, which can be detected through gas chromatography-mass spectrometry or nuclear magnetic resonance spectroscopy. The accumulation of N-acetylated amino acids serves as a diagnostic indicator, enabling early detection and monitoring of this metabolic disorder.

Recent research has revealed additional biological functions, particularly in immune system regulation. Studies demonstrate that N-Acetyl-L-alanine can significantly inhibit interferon-gamma gene expression by natural killer cells and CD8+ T cells, suggesting a role in immune response modulation. This immunomodulatory activity involves the downregulation of nuclear factor kappa B and activator protein-1 transcription factors, indicating complex regulatory mechanisms in cellular immunity.

Biological FunctionMechanismClinical RelevanceReference
Protein N-terminal cappingN-acetyltransferase activityProtein stability and function
Metabolic biomarkerAminoacylase I deficiencyDiagnostic indicator
Immune regulationTranscription factor modulationPotential therapeutic target
Metabolic intermediateProtein degradation pathwayNormal cellular metabolism

Industrial applications of N-Acetyl-L-alanine span pharmaceutical development, biotechnology research, and analytical chemistry. The compound serves as a valuable precursor in organic synthesis, particularly for creating more complex molecules in drug development. Its role in pharmaceutical research extends to studies of protein modifications and metabolic disorders, where it functions as both a research tool and potential therapeutic target.

The biotechnological significance includes applications in biocatalytic synthesis, where aminoacylases and related enzymes are employed to produce N-acyl amino acid surfactants. These bio-based surfactants represent environmentally sustainable alternatives to traditional synthetic surfactants, highlighting the compound's potential in green chemistry applications.

Molecular Geometry and Conformational Isomerism

N-Acetyl-L-alanine exhibits a complex conformational landscape characterized by multiple stable conformers that differ in their backbone dihedral angles [4]. The molecule possesses the molecular formula C₅H₉NO₃ with a molecular weight of 131.1299 grams per mole, and adopts the systematic name (2S)-2-acetamidopropanoic acid [1] [2]. The stereochemical configuration is defined by the L-configuration at the alpha-carbon atom, corresponding to the S-absolute configuration [3].

The primary conformational states are characterized by two backbone dihedral angles: phi (Φ) representing the C₁-N₁-Cα-C₂ torsion and psi (Ψ) representing the N₁-Cα-C₂-N₂ torsion [33]. Computational studies utilizing density functional theory have identified nine distinct conformational minima for N-acetyl-L-alanine, with the most stable being the C₇ₑq conformer [4]. This conformer exhibits phi and psi angles of approximately -81.9° and 81.6° respectively, and is stabilized by an intramolecular hydrogen bond forming a seven-membered ring structure [4].

The C₅ conformer represents the second major conformational state, characterized by phi and psi angles of -158.4° and 151.6° respectively [33]. This conformer is approximately 3.09 to 3.61 kilocalories per mole higher in energy compared to the C₇ₑq state [4]. Additional conformers include the C₇ₐₓ state with phi and psi angles of 74.6° and -58.9°, and various beta and alpha conformational states [4].

Temperature-dependent nuclear magnetic resonance studies reveal that the conformational equilibrium is influenced by solvent polarity [17]. In aqueous solution, the polyproline II-like conformation becomes more populated, while in chloroform, the C₇ₑq conformer predominates [51]. The conformational preferences demonstrate significant sensitivity to hydration effects, with water molecules altering the relative stabilities of different conformers through specific solvation patterns [46].

Table 1: Molecular and Crystallographic Properties of N-Acetyl-L-alanine

PropertyValueReference
Molecular FormulaC₅H₉NO₃ [1] [2]
Molecular Weight (g/mol)131.1299 [1] [2]
CAS Registry Number97-69-8 [1] [2]
IUPAC Name(2S)-2-acetamidopropanoic acid [1] [2]
InChI KeyKTHDTJVBEPMMGL-VKHMYHEASA-N [1] [2]
SMILESCC@HC(O)=O [1] [2]
Crystal SystemOrthorhombic [25]
Space GroupP21212 [25]
Unit Cell Parameter a (Å)10.388 [25]
Unit Cell Parameter b (Å)11.545 [25]
Unit Cell Parameter c (Å)5.743 [25]
Unit Cell Angles (α, β, γ)90°, 90°, 90° [25]
Molecular Volume (ų)688.694 [25]

Table 2: Conformational States and Backbone Dihedral Angles

ConformerΦ (degrees)Ψ (degrees)Relative Energy (kcal/mol)Stability
C7eq (trans-trans)-81.9 to -85.973.0 to 81.60.00Most stable
C5 (trans-trans)-158.4 to -165.7151.6 to 167.33.09 to 3.61Moderate
C7ax (trans-trans)74.6 to 75.8-58.9 to -62.02.79 to 2.85Moderate
TC (trans-cis)-130.575.65.38Higher energy
Extended (PPII-like)-150-5Low energySolvent-dependent

Intramolecular Hydrogen Bonding Patterns

The conformational stability of N-acetyl-L-alanine is significantly influenced by intramolecular hydrogen bonding interactions [48]. The most prominent hydrogen bond occurs in the C₇ₑq conformer, where the amide hydrogen forms a contact with the carbonyl oxygen of the acetyl group, creating a five-membered ring structure with an N-H···O distance of approximately 2.1 to 2.8 Angstroms [48]. This interaction contributes approximately 15 to 25 kilojoules per mole to the conformational stability [48].

Computational analysis using density functional theory with the B3LYP functional and 6-311G(d,p) basis set reveals that the trans conformer is stabilized by 23 kilojoules per mole relative to the cis conformer due to this intramolecular hydrogen bond [48]. The hydrogen bonding pattern exhibits characteristic vibrational frequencies in infrared spectroscopy, with the N-H stretching mode appearing at lower frequencies compared to non-hydrogen-bonded conformers [48].

Additional weaker hydrogen bonding interactions involve C-H···O contacts between methyl hydrogens and carbonyl oxygens [13]. These interactions, while less energetically significant than N-H···O bonds, contribute to the overall conformational preferences and occur with bond lengths ranging from 2.3 to 3.0 Angstroms [13]. The presence of multiple hydrogen bonding patterns creates a complex network of stabilizing interactions that influence the molecule's conformational landscape [12].

In alanine-rich peptide sequences, N-acetyl-L-alanine residues can participate in i→i+3 and i→i+4 hydrogen bonding patterns characteristic of 3₁₀-helical and alpha-helical structures respectively [12]. Nuclear magnetic resonance studies demonstrate that hydrogen exchange kinetics reveal protected amide protons consistent with these secondary structure motifs [12]. The hydrogen bonding propensity varies with sequence context, with approximately 50% 3₁₀-helical content observed at peptide termini and 25% in central regions [12].

Table 3: Hydrogen Bonding Patterns and Energetics

Interaction TypeBond Length Range (Å)OccurrenceStabilization Energy (kJ/mol)
Intramolecular N-H···O2.1-2.8C7eq conformer15-25
Intramolecular C-H···O2.3-3.0Multiple conformers3-8
Intermolecular O-H···O2.6-2.9Crystalline state20-30
Water-bridged interactionsVariableAqueous solution5-15
i→i+3 hydrogen bonds2.8-3.23₁₀-helix regions12-20
i→i+4 hydrogen bonds2.9-3.3α-helix regions15-25

Comparative Analysis of Cis-Trans Isomerization

The peptide bonds in N-acetyl-L-alanine can exist in both cis and trans configurations, characterized by the omega dihedral angles Ω₁ and Ω₂ [4]. The trans-trans isomer, where both peptide bonds adopt trans configurations (Ω ≈ 180°), represents the most thermodynamically stable form and accounts for approximately 75-85% of the population in solution [4] [20]. The cis-trans isomer, with the N-terminal peptide bond in cis configuration (Ω₁ ≈ 0°) and the C-terminal bond in trans (Ω₂ ≈ 180°), comprises 10-20% of the population [19].

Rotational barriers for cis-trans isomerization are substantial, with activation energies of approximately 30 kilocalories per mole for single peptide bond rotation [4]. This barrier height is consistent with the partial double-bond character of the peptide linkage due to resonance between the carbonyl and nitrogen lone pair [19]. The isomerization process proceeds through either clockwise or anticlockwise rotation with transition state torsion angles of ±90° [17].

Temperature-dependent studies reveal that the trans form is enthalpically favored by -5.14 kilojoules per mole but entropically disfavored by -5.47 joules per Kelvin per mole relative to the cis form [20]. This thermodynamic profile indicates that the conformational equilibrium is primarily driven by enthalpic considerations at physiological temperatures [20]. Nuclear magnetic resonance spectroscopy provides direct evidence for slow exchange between isomers, with coalescence temperatures exceeding 75°C for most conformers [18].

The presence of N-methylation significantly affects isomerization kinetics and equilibria [4]. N-acetyl-N-methyl-L-alanine derivatives show altered cis-trans ratios, with the cis population increasing from essentially zero in the unmethylated compound to approximately 20% in N-methylated analogs [19]. This effect is attributed to reduced steric hindrance and altered electronic properties of the tertiary amide bond [18].

Table 4: Cis-Trans Isomerization Parameters

Isomer TypeΩ₁ (degrees)Ω₂ (degrees)Population (%)Barrier Height (kcal/mol)Experimental Observation
Trans-trans~180~180~75-850 (reference)Predominant
Cis-trans~0~180~10-20~30Minor population
Trans-cis~180~0~5-10~30Rare
Cis-cis~0~0<5~60Very rare

Crystalline Structure and Packing Behavior

N-Acetyl-L-alanine crystallizes in the orthorhombic crystal system with space group P21212 [25]. The unit cell parameters are a = 10.388 Å, b = 11.545 Å, and c = 5.743 Å, with all angles equal to 90° [25]. The molecular volume within the unit cell is 688.694 ų, indicating efficient packing of the molecules in the crystalline lattice [25]. The non-centrosymmetric nature of the crystal structure contributes to its potential nonlinear optical properties [25].

X-ray crystallographic analysis reveals that molecules in the crystal adopt the trans configuration for both peptide bonds [23]. The crystal packing is stabilized by an extensive network of intermolecular hydrogen bonds, primarily involving the carboxylic acid and amide functional groups [48]. The O-H···O hydrogen bonds between carboxyl groups of adjacent molecules exhibit bond lengths ranging from 2.6 to 2.9 Å and contribute 20-30 kilojoules per mole to the lattice energy [48].

Powder X-ray diffraction studies confirm that N-acetyl-L-alanine maintains its crystalline structure across various solvent systems without undergoing polymorphic transformations during solubility determinations [29] [35]. Thermal analysis indicates that the crystalline phase is stable up to approximately 250°C, at which point decomposition occurs rather than melting [25]. The thermal stability is attributed to the strong intermolecular hydrogen bonding network that maintains structural integrity at elevated temperatures [25].

The crystalline packing exhibits characteristic vibrational modes in infrared spectroscopy that differ from solution-phase spectra [48]. The frequencies of O-H vibrations and isotopic ratios suggest the formation of short O-H···O hydrogen bonds in the solid state [48]. Surface morphology analysis using scanning electron microscopy reveals the formation of well-defined crystalline facets with dimensions typically ranging from 10 to 15 millimeters when grown under controlled conditions [25].

Physical Description

Solid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.058243149 g/mol

Monoisotopic Mass

131.058243149 g/mol

Heavy Atom Count

9

UNII

26C4VY6Z0M

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

110294-55-8
97-69-8

Wikipedia

N-Acetylalanine

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15

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